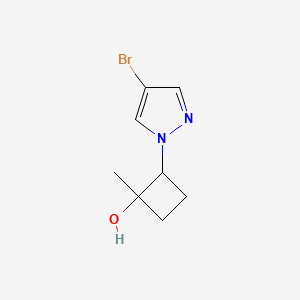
2,5-Dimethyl-3-(2-(trifluoromethyl)-1H-imidazol-5-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3-(2-(trifluoromethyl)-1H-imidazol-5-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with dimethyl and trifluoromethyl imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(2-(trifluoromethyl)-1H-imidazol-5-yl)piperazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diamine and a trifluoromethyl-substituted imidazole, the reaction can be catalyzed by acids or bases to form the desired piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-(2-(trifluoromethyl)-1H-imidazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2,5-Dimethyl-3-(2-(trifluoromethyl)-1H-imidazol-5-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-(2-(trifluoromethyl)-1H-imidazol-5-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the piperazine ring can facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-(2-methylbutyl)pyrazine: Known for its use as a pheromone in insects.
3-Butyl-2,5-dimethylpyrazine: Utilized in chemical defense mechanisms in certain insects.
Uniqueness
2,5-Dimethyl-3-(2-(trifluoromethyl)-1H-imidazol-5-yl)piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where enhanced binding affinity and stability are required.
Properties
Molecular Formula |
C10H15F3N4 |
|---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
2,5-dimethyl-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]piperazine |
InChI |
InChI=1S/C10H15F3N4/c1-5-3-14-6(2)8(16-5)7-4-15-9(17-7)10(11,12)13/h4-6,8,14,16H,3H2,1-2H3,(H,15,17) |
InChI Key |
TYGSPZLLUQQJCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(N1)C2=CN=C(N2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12998517.png)
![(6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B12998530.png)



![4-Ethyl-3-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12998545.png)
![(R)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12998552.png)
![6-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12998565.png)



![1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B12998598.png)
